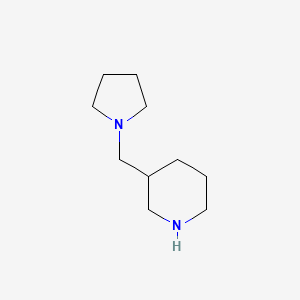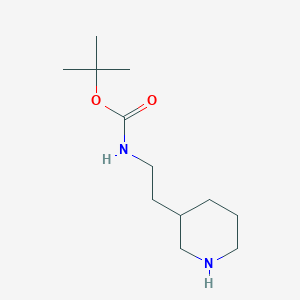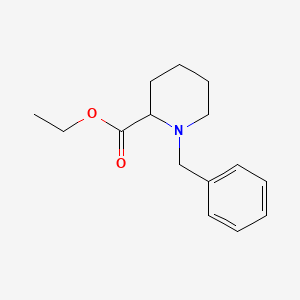![molecular formula C13H11N3O4 B1334888 3-硝基-4-[(3-吡啶基甲基)氨基]苯甲酸 CAS No. 384855-46-3](/img/structure/B1334888.png)
3-硝基-4-[(3-吡啶基甲基)氨基]苯甲酸
描述
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid (NPMAB) is a versatile organic compound with a wide range of applications in scientific research and industrial processes. It has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry. NPMAB has been found to have a number of biochemical and physiological effects, as well as advantages and limitations for lab experiments.
科学研究应用
氨基修饰的多孔金属有机骨架
Ma 等人(2020 年)的一项研究讨论了氨基修饰的多孔金属有机骨架的合成,其中使用了 3-氨基-4-(吡啶-4-基)苯甲酸。该化合物对 CO2/N2、C2H4/CH4 和 C2H2/CH4 表现出有效的选择性,并具有很高的碘吸附能力,使其在气体分离和吸附应用中具有重要意义 (Ma 等,2020 年).
多组分晶体形成
Seaton 等人(2013 年)使用 4-苯基吡啶和取代的苯甲酸(包括 3-硝基苯甲酸)制备了多组分晶体。这项研究调查了化学和结构因素对组分之间氢位置的影响,这对于了解晶体形成和固态化学至关重要 (Seaton 等,2013 年).
晶体学和磁学研究
Baskett 和 Lahti(2005 年)研究了 3-(N-叔丁基-N-氨氧基)苯甲酸,重点关注其晶体学和磁性。这项研究有助于了解固态磁化率和低温下的相变,这对材料科学和磁学研究很重要 (Baskett & Lahti,2005 年).
肽合成中的肽键形成
Matsueda 和 Walter(2009 年)报道了用于肽合成中肽键形成的 3-硝基-2-吡啶亚磺酰 (Npys) 基团。这项研究对于理解氨基和羟基的保护和活化至关重要,这在肽合成和药物研究领域至关重要 (Matsueda & Walter,2009 年).
氚标记化合物的合成
Branchini 等人(1992 年)专注于合成一种氚标记的芳基叠氮化物光亲和标记剂,该标记剂衍生自 4-氨基-2,3,5,6-四氟苯甲腈,一种与 3-硝基-4-[(3-吡啶基甲基)氨基]苯甲酸相关的化合物。这项研究有助于理解放射化学合成,这在生物和化学示踪研究中非常重要 (Branchini 等,1992 年).
安全和危害
作用机制
Target of Action
The primary targets of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles .
Mode of Action
As research progresses, we will gain a better understanding of how this compound interacts with its targets and the resulting changes that occur .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid are not well characterized. These properties are crucial in determining the bioavailability of the compound. Future studies will provide more information on the pharmacokinetics of this compound .
Result of Action
The molecular and cellular effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid’s action are currently under investigation. As we gain more knowledge about its targets and mode of action, we will be able to better understand the results of its action .
生化分析
Biochemical Properties
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, thereby affecting the cellular redox state. Additionally, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid can bind to specific proteins, altering their conformation and function, which may have implications for signal transduction pathways and cellular homeostasis .
Cellular Effects
The effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which plays a crucial role in cell proliferation and differentiation. Furthermore, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid can modulate the expression of genes involved in apoptosis, cell cycle regulation, and metabolic processes. These effects can lead to changes in cellular function, including alterations in cell growth, survival, and energy metabolism .
Molecular Mechanism
The molecular mechanism of action of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby modulating their catalytic activity. Additionally, 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid can interact with transcription factors, leading to changes in gene expression. These molecular interactions are critical for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid can vary over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. The temporal effects of this compound on cellular function have been observed in both in vitro and in vivo studies, with long-term exposure leading to changes in cell viability, proliferation, and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage and apoptosis. The threshold effects of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid have been studied in various animal models, providing valuable insights into its safety and efficacy for potential therapeutic applications .
Metabolic Pathways
3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels, affecting overall cellular metabolism. For example, it may participate in redox reactions, contributing to the regulation of oxidative stress and energy production. The metabolic pathways involving 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid are essential for understanding its role in cellular physiology and potential therapeutic applications .
Transport and Distribution
The transport and distribution of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments. The distribution of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid within tissues can influence its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid is an important factor in determining its activity and function. This compound can be targeted to specific compartments or organelles within the cell, such as the mitochondria, nucleus, or endoplasmic reticulum. Targeting signals or post-translational modifications may direct 3-Nitro-4-[(3-pyridinylmethyl)amino]benzoic acid to these locations, where it can exert its effects on cellular processes. Understanding the subcellular localization of this compound is crucial for elucidating its mechanism of action and potential therapeutic applications .
属性
IUPAC Name |
3-nitro-4-(pyridin-3-ylmethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c17-13(18)10-3-4-11(12(6-10)16(19)20)15-8-9-2-1-5-14-7-9/h1-7,15H,8H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XISBJMWNSNWBAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNC2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30387533 | |
| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202275 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
384855-46-3 | |
| Record name | 3-Nitro-4-{[(pyridin-3-yl)methyl]amino}benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30387533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Hydroxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B1334810.png)
![3-Nitro-5-[(3-phenylpropyl)thio]aniline](/img/structure/B1334811.png)




![(4-{[(4-Aminobenzyl)thio]methyl}phenyl)amine](/img/structure/B1334832.png)






